Chlorhexidine Dihydrochloride Impurity B

Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Chlorhexidine Dihydrochloride Impurity B (Chlorhexidine Urea, USP) is the definitive pharmacopoeial reference standard for resolving and quantifying Impurity B in chlorhexidine drug substances and finished products (oral rinses, topical solutions) per EP/USP monographs. Non-compendial alternatives risk peak misidentification and inaccurate quantification, compromising ANDA submissions. Use this fully characterized standard for system suitability, forced degradation studies, and ICH-compliant stability testing to enforce the 0.2% specification limit. Ensure regulatory acceptance and data integrity with the officially designated compendial standard.

Molecular Formula C16H26ClN9O
Molecular Weight 395.9 g/mol
Cat. No. B13771934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorhexidine Dihydrochloride Impurity B
Molecular FormulaC16H26ClN9O
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl
InChIInChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27)
InChIKeyLATUPHDTTULFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorhexidine Dihydrochloride Impurity B: Essential Reference Standard for Regulatory-Compliant Quality Control


Chlorhexidine Dihydrochloride Impurity B (CAS 1308292-89-8), chemically defined as [N-[6-[[N-[N-(4-chlorophenyl)carbamimidoyl]carbamimidoyl]amino]hexyl]carbamimidoyl]urea, is an organic impurity associated with the synthesis and degradation of the broad-spectrum antiseptic chlorhexidine . This compound, also known as Chlorhexidine Urea (USP), is not a functional antimicrobial agent; instead, its primary value is as a high-purity analytical reference standard (typically >95% as determined by HPLC ) critical for the development and validation of pharmacopoeial methods [1]. Its presence in drug substance and finished product must be strictly controlled per ICH Q3A guidelines to ensure patient safety and product quality.

Why Generic Substitution of Chlorhexidine Impurity Standards is Scientifically Inadmissible


Generic substitution of impurity standards like Chlorhexidine Dihydrochloride Impurity B is a fundamental analytical risk. The identity and purity of a reference standard directly determine the accuracy and reliability of the associated analytical method. A non-compendial or poorly characterized alternative may lack the required structural confirmation or have a significantly lower, unverified purity, leading to systematic errors in impurity quantification during method validation, release testing, or stability studies [1]. Furthermore, only officially designated standards (e.g., EP Impurity B, USP Chlorhexidine Urea) are guaranteed to produce the expected chromatographic behavior under the specific conditions of the relevant pharmacopoeial monograph, ensuring correct peak identification and resolution from the active pharmaceutical ingredient (API) and other closely eluting impurities like Impurity N .

Quantitative Differentiation: Evidence-Based Reasons to Select Chlorhexidine Dihydrochloride Impurity B


Pharmacopoeial Recognition and Defined Acceptance Criteria

Chlorhexidine Dihydrochloride Impurity B is a named impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), distinguishing it from unspecified impurities. Its identity is established as a urea derivative of chlorhexidine [1]. Regulatory specifications mandate a strict quantitative limit for this impurity; for instance, in Chlorhexidine Gluconate Solution, BP, the maximum allowable content is 0.2% .

Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Method Transfer Consistency: Retention Time Reproducibility

During inter-instrument transfer of the EP monograph method for chlorhexidine impurity analysis, Chlorhexidine Impurity B exhibited predictable retention behavior. A study transferring the method from a Shimadzu Nexera-i to a Vanquish Core HPLC system demonstrated minimal absolute retention time shifts ranging from 0.076 to 0.26 minutes for all impurities, including Impurity B, highlighting the robustness of the separation [1]. Furthermore, system suitability criteria were consistently exceeded (resolution > 8 vs. a minimum of 3; peak-to-valley ratio > 6 vs. a minimum of 2) [1].

HPLC Method Transfer Chromatography Analytical Method Validation

High Purity and Structural Confirmation as an Analytical Standard

Commercially available Chlorhexidine Dihydrochloride Impurity B is provided as a highly characterized reference standard, with typical HPLC purity exceeding 95% (e.g., 95.50% by HPLC and TLC ). Characterization includes confirmation of structure by NMR and Mass Spectrometry, ensuring the material is fit for use as a primary standard .

Reference Standard Characterization Quality Control Method Validation

Critical Research and Industrial Application Scenarios for Chlorhexidine Dihydrochloride Impurity B


Validating HPLC Methods for Chlorhexidine API and Finished Product Release

This standard is the definitive reference for establishing system suitability and performing quantitation of Impurity B in chlorhexidine drug substance and drug product (e.g., oral rinses, topical solutions) as per EP and USP monographs [1]. Its use ensures that the analytical method can accurately resolve and quantify Impurity B from the parent API, a requirement that generic or in-house impurity standards may not fulfill [2]. The defined 0.2% limit in finished product specifications can only be reliably enforced using this compendial standard.

Executing Forced Degradation Studies to Establish Impurity Profiles

In stress testing (e.g., exposure to heat, light, or low pH) required for ICH stability protocols, Impurity B is a known degradation product of chlorhexidine [1]. A pure, characterized standard is essential to accurately identify and track the formation of this specific degradation pathway. Its use allows for the quantification of degradation rates and the establishment of a mass balance, which is impossible without a reliable standard for this particular impurity.

Preparing System Suitability Mixtures for Chromatographic Performance Checks

To ensure consistent column and system performance, a mixture containing chlorhexidine API and its key impurities, including Impurity B, is often injected before sample analysis. This standard is a necessary component of such a mixture, serving as a benchmark to verify that critical resolution between chlorhexidine and its known impurities (like Impurity B) is maintained [1]. A deviation in the resolution or retention time of this specific peak signals a change in chromatographic conditions that could compromise the accuracy of sample analysis.

Supporting Abbreviated New Drug Application (ANDA) Filings

For generic pharmaceutical companies developing a chlorhexidine product, demonstrating equivalent impurity control to the Reference Listed Drug (RLD) is a core regulatory requirement. The use of Chlorhexidine EP Impurity B is specified for analytical method validation and quality control in the context of ANDA submissions [1]. This ensures that the impurity profile of the generic product is well-characterized and meets the same stringent quality standards as the innovator product, facilitating a smoother regulatory review process.

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